molecular formula C20H18F3N3O3 B2589440 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1706075-83-3

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2589440
CAS No.: 1706075-83-3
M. Wt: 405.377
InChI Key: ZGTNHLIGDWCEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you’re asking about seems to be a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . This type of compounds often have significant biological activity and are found in many important drugs .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be quite diverse, depending on the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

Benzoxazole derivatives have specific physical and chemical properties such as melting point, boiling point, and toxicity .

Scientific Research Applications

Metabolism and Disposition

One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, which shares a complex structure akin to the specified benzamide derivative, illustrating the drug's metabolism, elimination pathways, and the identification of metabolites. This research provides insights into how similar compounds could be metabolized in the human body, highlighting the principal routes of metabolism involving oxidation and the significant role of fecal excretion in drug elimination (Renzulli et al., 2011).

Diagnostic Applications

Another study utilized a radiolabeled benzamide, specifically for the scintigraphic detection of melanoma metastases, showcasing a novel application of benzamide derivatives in the diagnostic field. This research underscores the potential of benzamides in imaging studies, aiding in the detection of cancerous lesions through their interaction with specific cellular components (Maffioli et al., 1994).

Pharmacokinetic Studies

Investigations into the pharmacokinetics of various compounds, including benzamide derivatives, shed light on their absorption, distribution, metabolism, and excretion characteristics in humans. For example, the study on a new antiulcer compound reveals how such research can inform the optimal therapeutic use of benzamides, determining their tolerability and dose range for effective treatment without significant side effects (Uckert et al., 1989).

Toxicology

The toxicological profile of compounds structurally related to benzamides is also of interest, with studies reporting on the toxicity and safe handling of such chemicals. For instance, the toxic effects of a pyridine derivative after inhalation exposure highlight the importance of understanding the health risks associated with exposure to these compounds, guiding safety precautions in their industrial and research applications (Tao et al., 2022).

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary widely, depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards associated with benzoxazole derivatives would depend on their specific structure and properties .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c21-20(22,23)29-15-9-7-13(8-10-15)18(27)24-12-14-4-3-11-26(14)19-25-16-5-1-2-6-17(16)28-19/h1-2,5-10,14H,3-4,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTNHLIGDWCEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.